2-(4-Iodothiophen-2-yl)-1,3-dioxolane
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Overview
Description
2-(4-Iodothiophen-2-yl)-1,3-dioxolane is a heterocyclic organic compound that features a thiophene ring substituted with an iodine atom at the 4-position and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodothiophen-2-yl)-1,3-dioxolane typically involves the iodination of thiophene followed by the formation of the dioxolane ring. One common method involves the reaction of 2-thiophenecarboxaldehyde with iodine in the presence of an oxidizing agent to form 4-iodo-2-thiophenecarboxaldehyde. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodothiophen-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted thiophene derivative.
Scientific Research Applications
2-(4-Iodothiophen-2-yl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of conductive polymers and other advanced materials.
Medicinal Chemistry:
Biological Studies: Used as a probe or intermediate in the study of biological systems and processes.
Mechanism of Action
The mechanism of action of 2-(4-Iodothiophen-2-yl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Iodothiophene: Similar structure but lacks the dioxolane ring.
4-Iodothiophene-2-carboxaldehyde: Contains an aldehyde group instead of the dioxolane ring.
Thiophene Derivatives: Various thiophene derivatives with different substituents.
Uniqueness
The presence of both the iodine atom and the 1,3-dioxolane ring in 2-(4-Iodothiophen-2-yl)-1,3-dioxolane makes it unique compared to other thiophene derivatives
Properties
IUPAC Name |
2-(4-iodothiophen-2-yl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXKIERNMMCBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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